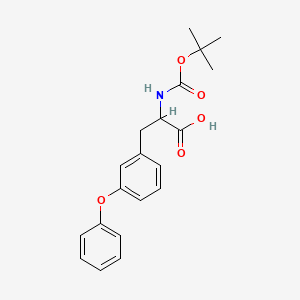

N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino acid phenylalanine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is of interest in various fields of chemistry and biochemistry due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine typically involves the protection of the amino group of phenylalanine with the tert-butoxycarbonyl group. This can be achieved by reacting phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Oxidation and Reduction: The phenylalanine moiety can undergo oxidation and reduction reactions, although these are less common due to the presence of the Boc group.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Deprotection: Phenylalanine and tert-butyl cation.

Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Oxidation and Reduction: Oxidized or reduced forms of phenylalanine.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-phenylalanine is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The Boc group serves as a protective group for the amino group of phenylalanine, allowing for selective reactions during peptide assembly.

- Advantages :

- Stability : The Boc group is stable under basic conditions but can be easily removed under acidic conditions, facilitating the sequential addition of amino acids.

- Versatility : It can be incorporated into various peptide sequences to modify their properties or enhance their biological activity.

Case Studies :

- A study demonstrated the successful incorporation of Boc-phenylalanine in the synthesis of bioactive peptides that exhibited enhanced binding affinity to specific receptors, indicating its utility in pharmacological applications .

Drug Development

Boc-phenylalanine has been utilized in the development of novel therapeutic agents. Its derivatives have shown promise in targeting various diseases, including cancer and neurodegenerative disorders.

- Antitumor Activity : Research indicates that compounds derived from Boc-phenylalanine exhibit significant anticancer properties. For instance, in xenograft models, derivatives demonstrated up to 60% tumor growth inhibition at doses of 20 mg/kg.

- Neuroprotective Effects : Some studies suggest that derivatives may have neuroprotective effects, potentially contributing to treatments for conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity .

Biochemical Assays

Boc-phenylalanine is employed in various biochemical assays due to its ability to serve as a substrate or inhibitor for specific enzymes.

- Enzyme Inhibition Studies : The compound has been used to evaluate the inhibitory effects on enzymes such as acetylcholinesterase and proteases involved in disease mechanisms. For example, studies have highlighted its effectiveness as an inhibitor against certain serine proteases .

Active Agent Delivery Systems

Recent advancements have seen Boc-phenylalanine incorporated into active agent delivery systems aimed at enhancing drug bioavailability and targeted delivery.

- Targeted Delivery : By covalently attaching active pharmaceutical ingredients to Boc-phenylalanine, researchers have developed systems that improve the pharmacokinetic profiles of drugs, allowing for sustained release and reduced dosing frequency .

Chemical Tools for Proteomics

Boc-phenylalanine derivatives are being explored as chemical tools for proteomic studies. They can act as probes for identifying and characterizing protein interactions and functions.

- Activity-Based Probes (ABPs) : The incorporation of Boc-phenylalanine into ABPs allows for selective labeling of target proteins, facilitating their study in complex biological systems .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino acid during chemical transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.

Comparación Con Compuestos Similares

Similar Compounds

N-(t-butoxycarbonyl)-L-phenylalanine: Similar structure but with the L-enantiomer of phenylalanine.

N-(t-butoxycarbonyl)-3-methoxy-DL-phenylalanine: Contains a methoxy group instead of a phenoxy group.

N-(t-butoxycarbonyl)-4-hydroxy-DL-phenylalanine: Contains a hydroxy group at the para position of the phenyl ring.

Uniqueness

N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine is unique due to the presence of the phenoxy group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific applications where the phenoxy group plays a crucial role.

Actividad Biológica

N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine is a derivative of phenylalanine that exhibits significant biological activity, primarily due to its structural modifications and the inherent properties of its parent compound. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves protecting the amino group of phenylalanine using tert-butanol and di-tert-butyldicarbonate. This protection is crucial for facilitating further chemical transformations in peptide synthesis. The phenoxy substitution at the third position on the phenyl ring enhances its reactivity and biological interactions compared to other derivatives, making it a focal point in medicinal chemistry research.

2.1 Neurotransmitter Synthesis

This compound plays a role in neurotransmitter synthesis, particularly in the production of dopamine, norepinephrine, and epinephrine. These neurotransmitters are essential for various physiological functions, including mood regulation and cognitive processes.

2.2 Gastric Acid Secretion Inhibition

Research indicates that this compound may act as an inhibitor of gastric acid secretion, suggesting potential therapeutic applications for gastrointestinal health. The modulation of gastric acid could have implications for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

2.3 Transport Across Biological Barriers

Studies have shown that phenylalanine transport across the blood-brain barrier is influenced by structural modifications. This compound exhibits altered transport kinetics compared to its parent compound, which may enhance its bioavailability in the central nervous system . This property is critical for developing treatments for neurological disorders.

3.1 Effects on Bioactive Metabolite Production

A study involving the addition of phenylalanine to plant cultures demonstrated that it significantly increased the production of phenolic acids and catechins, bioactive compounds with antioxidant properties. This suggests that derivatives like this compound could influence secondary metabolite biosynthesis in various biological systems .

3.2 Anticancer Potential

In vitro studies have explored the anticancer effects of phenylalanine derivatives, including this compound. These studies indicate that such compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of key proteins like Bax and Bcl-2, which are critical in regulating cell death pathways .

4. Summary of Biological Activities

5. Conclusion

This compound demonstrates notable biological activities that merit further investigation for therapeutic applications. Its role in neurotransmitter synthesis, inhibition of gastric acid secretion, and potential anticancer properties highlight its significance in pharmacological research. Future studies should focus on elucidating its mechanisms of action and exploring its efficacy in clinical settings.

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)25-15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVJDYQQJDPXDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.